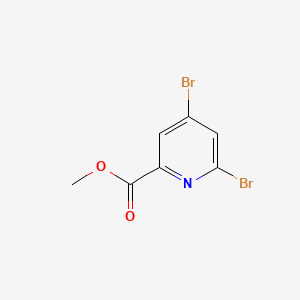
Methyl 4,6-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dibromopicolinate is a chemical compound with the molecular formula C7H5Br2NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 4,6-dibromopicolinate consists of 7 carbon atoms, 5 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized novel compounds incorporating picolinate derivatives for potential antitumor activities. For instance, a series of N-methylpicolinamide-4-thiol derivatives were evaluated on human cancer cell lines, with some compounds showing potent anti-proliferative activities, outperforming known drugs in certain assays. This suggests the value of picolinate derivatives in designing new antitumor agents (Huang et al., 2012)[https://consensus.app/papers/synthesis-biological-evaluation-novel-huang/cddc07ff6b535862930c7984d07d2a4a/?utm_source=chatgpt].
Chemosensors for Metal Ions
Compounds based on quinoline, similar to the structural motif in Methyl 4,6-dibromopicolinate, have been used to develop chemosensors for detecting metal ions. For example, two positional isomers were synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. These studies highlight the potential of such compounds in environmental monitoring and biomedical diagnostics (Hazra et al., 2018)[https://consensus.app/papers/difference-sensing-properties-quinoline-based-isomers-hazra/69c2abb6f35356589434ea27133925c4/?utm_source=chatgpt].
Advanced Materials and Catalysis
Cationic methylpalladium(II) complexes containing bidentate N–O ligands, including those derived from methyl picolinate, have been studied for their catalytic activities, particularly in the copolymerization of CO and ethylene. This research demonstrates the utility of picolinate derivatives in catalysis and material science, contributing to the development of new polymers with potential industrial applications (Green et al., 1998)[https://consensus.app/papers/cationic-methylpalladiumii-complexes-containing-green/3e7510e917225f5aac4d1a974c2458c7/?utm_source=chatgpt].
Environmental and Biological Implications
The interaction of picolinate derivatives with biological systems has also been explored. For example, the uptake of potential anti-diabetic VIVO compounds of picolinate ligands by red blood cells was studied, providing insights into the biological transport mechanisms and the therapeutic potential of such complexes (Sanna et al., 2014)[https://consensus.app/papers/uptake-vivo-compounds-picolinate-ligands-blood-cells-sanna/baabbcd9a66a56e697f12734eea431a8/?utm_source=chatgpt].
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHUCURHQRBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704406 |
Source


|
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dibromopicolinate | |
CAS RN |
1206248-47-6 |
Source


|
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


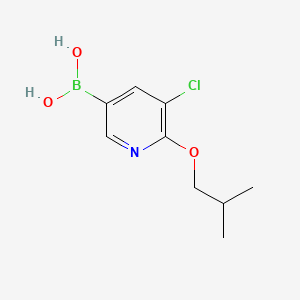
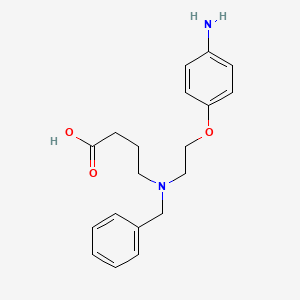



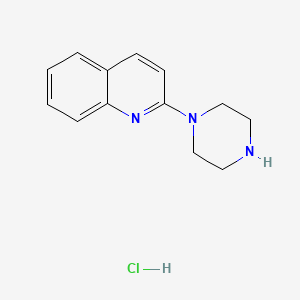
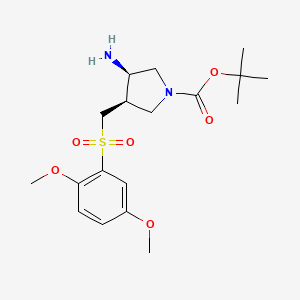


![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)


